molecular formula C22H25N3O4 B6514138 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892274-30-5

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514138
CAS No.: 892274-30-5
M. Wt: 395.5 g/mol
InChI Key: MKLJPRBGAIWHEP-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18450629 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound is a hypoxia-inducible factor prolyl-hydroxylase inhibitor (hif-phi) that preferentially stabilizes hif-2α . This suggests that the compound may interact with its targets to modulate the activity of HIF-2α, a transcription factor that plays a crucial role in cellular responses to hypoxia .

Biochemical Pathways

The biochemical pathways affected by AKOS001752110 are likely related to the hypoxia-inducible factor (HIF) pathway, given its role as a HIF-PHI . HIFs are key regulators of oxygen homeostasis in cells, and their stabilization can lead to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism .

Pharmacokinetics

It is known that the compound is orally administered and has been shown to produce physiologic increases in erythropoietin, enhance iron mobilization, and produce a dose-dependent increase in hemoglobin .

Result of Action

The molecular and cellular effects of AKOS001752110’s action are likely related to its role as a HIF-PHI. By stabilizing HIF-2α, the compound may promote the transcription of genes that help cells adapt to hypoxic conditions. This could potentially lead to increased erythropoiesis and improved iron utilization .

Action Environment

The action of AKOS001752110 may be influenced by various environmental factors, including the oxygen levels within the cellular environment. As a HIF-PHI, the compound’s activity is likely to be particularly relevant under hypoxic conditions . .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-4-5-12-23-20(26)16-8-11-18-19(13-16)24-22(28)25(21(18)27)14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLJPRBGAIWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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